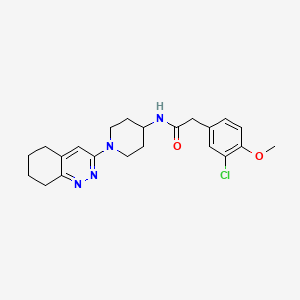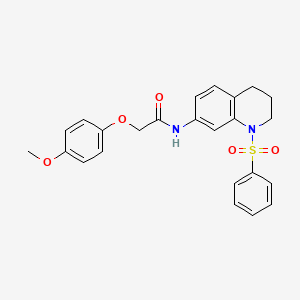![molecular formula C19H21ClN4O4S2 B2706185 N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 533872-19-4](/img/structure/B2706185.png)
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” is a compound with the molecular formula C19H21ClN4O4S2 and a molecular weight of 468.97. It belongs to a class of compounds known as oxadiazoles .
Synthesis Analysis
The synthesis of oxadiazoles, including the compound , typically involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .Molecular Structure Analysis
The molecular structure of this compound includes a 5-chlorothiophen-2-yl group, a 1,3,4-oxadiazol-2-yl group, and a 4-(dipropylsulfamoyl)benzamide group. The presence of these groups contributes to the compound’s physicochemical properties and biological activity.Physical And Chemical Properties Analysis
The compound “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide” has a molecular weight of 468.97. Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the available literature.科学的研究の応用
Anticancer Applications
Research has demonstrated that derivatives of 1,3,4-oxadiazole, which resemble the core structure of the compound , have been synthesized and evaluated for their anticancer properties. These studies aim to explore the therapeutic potential of these compounds against various cancer cell lines. For instance, compounds featuring the 1,3,4-oxadiazole moiety have shown promising anticancer activity against breast, lung, colon, and ovarian cancer cell lines in vitro, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies of these compounds have furthered understanding of their mechanisms and improved their anticancer efficacy (Ravinaik et al., 2021).
Antimicrobial and Antitubercular Activity
Compounds with the 1,3,4-oxadiazole ring have been synthesized and tested for their antimicrobial and antitubercular activities. These compounds have been reported to exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains, such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger. Their structure has been pivotal in combating resistant strains of Mycobacterium tuberculosis, offering a pathway to novel antitubercular therapies (Nayak et al., 2016; G. Naganagowda & A. Petsom, 2011).
Anti-inflammatory and Anti-angiogenic Properties
Research has identified that benzophenone appended oxadiazole derivatives exhibit significant anti-inflammatory activity, indicating the therapeutic potential of similar compounds in treating inflammatory conditions. These studies have highlighted the compounds' ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation, suggesting their use in developing new anti-inflammatory drugs (Puttaswamy et al., 2018).
Antidiabetic Activity
Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their antidiabetic activities through in vitro screenings. These studies aim to develop new therapeutic agents for diabetes management by inhibiting α-amylase, an enzyme crucial for carbohydrate digestion. This line of research represents a promising approach to managing blood glucose levels in diabetic patients, highlighting the potential of 1,3,4-oxadiazole derivatives in antidiabetic drug development (Lalpara et al., 2021).
将来の方向性
Oxadiazoles, including “N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide”, are a promising class of compounds in medicinal chemistry . They have shown potential in the treatment of various diseases, including cancer . Future research may focus on further exploring the therapeutic potential of these compounds and developing more effective and safer drugs.
特性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S2/c1-3-11-24(12-4-2)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h5-10H,3-4,11-12H2,1-2H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBIPDKOKHQCNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-methyloxalamide](/img/structure/B2706106.png)



![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2706113.png)
![2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2706116.png)
![2-((4-chlorophenoxy)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2706117.png)
![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2706121.png)
![[(1S,2R)-2-Pyrrolidin-1-ylcyclopentyl]methanamine](/img/structure/B2706122.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyrazin-2-yloxy)piperidine-1-carboxamide](/img/structure/B2706123.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2706124.png)
